molecular formula C22H31ClN2O3 B1669731 Davasaicin hydrochloride CAS No. 174661-97-3

Davasaicin hydrochloride

Cat. No.: B1669731
CAS No.: 174661-97-3
M. Wt: 406.9 g/mol
InChI Key: OUEKLNJUMVZULZ-UHFFFAOYSA-N
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Description

DA-5018, also known as {3-(3,4-dimethylphenyl)}-d-(2-aminoethoxy)-3-methoxyphenyl acetamide, is a novel capsaicin derivative developed by DongA Pharmaceutical Co. Ltd., Korea. This compound has been primarily recognized for its analgesic and antipruritic effects .

Chemical Reactions Analysis

DA-5018 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions could result in the formation of alcohols .

Scientific Research Applications

DA-5018 has a wide range of scientific research applications. In chemistry, it is used to study the properties and behavior of capsaicin derivatives. In biology and medicine, DA-5018 is investigated for its analgesic and antipruritic effects. It has shown promise in preclinical studies for the treatment of conditions such as diabetic neuropathy and chronic pruritus . Additionally, DA-5018 is used in the pharmaceutical industry to develop new formulations and delivery systems for topical administration .

Properties

CAS No.

174661-97-3

Molecular Formula

C22H31ClN2O3

Molecular Weight

406.9 g/mol

IUPAC Name

2-[4-(2-aminoethoxy)-3-methoxyphenyl]-N-[3-(3,4-dimethylphenyl)propyl]acetamide;hydrochloride

InChI

InChI=1S/C22H30N2O3.ClH/c1-16-6-7-18(13-17(16)2)5-4-11-24-22(25)15-19-8-9-20(27-12-10-23)21(14-19)26-3;/h6-9,13-14H,4-5,10-12,15,23H2,1-3H3,(H,24,25);1H

InChI Key

OUEKLNJUMVZULZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)CCCNC(=O)CC2=CC(=C(C=C2)OCCN)OC)C.Cl

Canonical SMILES

CC1=C(C=C(C=C1)CCCNC(=O)CC2=CC(=C(C=C2)OCCN)OC)C.Cl

Appearance

Solid powder

Key on ui other cas no.

174661-97-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DA 5018
DA-5018
N-(3-(3,4-dimethylphenyl)propyl)-4-(2-aminoethoxy)-3-methoxyphenyl acetamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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